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1,2-Benzenedicarboxaldehyde, 4,5-dichloro-

Cat. No.: B3046893
CAS No.: 13209-33-1
M. Wt: 203.02 g/mol
InChI Key: UUAVOMUOLIKJHY-UHFFFAOYSA-N
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Description

Contextualization of Dihalo-substituted Aromatic Dialdehydes in Advanced Synthesis

Dihalo-substituted aromatic dialdehydes are a subclass of aromatic compounds characterized by the presence of two halogen atoms and two aldehyde functional groups attached to a benzene (B151609) ring. The position and nature of the halogen substituents profoundly influence the chemical reactivity and physical properties of these molecules. The electron-withdrawing nature of the chlorine atoms in 4,5-dichloro-1,2-benzenedicarboxaldehyde, for instance, enhances the electrophilicity of the aldehyde carbons, making them more susceptible to nucleophilic attack. This heightened reactivity is a valuable asset in organic synthesis, enabling a variety of chemical transformations that are often sluggish or require harsh conditions with unsubstituted analogues.

The presence of halogen atoms also provides synthetic handles for further functionalization through cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide range of substituents, leading to the creation of diverse molecular scaffolds with tailored properties for applications in medicinal chemistry and materials science.

Significance of Ortho-Dicarboxaldehyde Scaffolds in Molecular Design

The ortho-disposition of the two aldehyde groups in 1,2-benzenedicarboxaldehyde and its derivatives, including the 4,5-dichloro analogue, is a key feature that dictates their chemical behavior and utility. This specific arrangement facilitates intramolecular reactions and allows these compounds to act as bidentate ligands or precursors to a wide array of heterocyclic systems.

The proximity of the two formyl groups enables the facile synthesis of various fused and polycyclic aromatic systems through condensation reactions with dinucleophiles. For example, reactions with primary amines can lead to the formation of isoindoline (B1297411) derivatives, while reactions with hydrazines can yield phthalazine (B143731) structures. This ability to readily form complex ring systems makes ortho-dicarboxaldehyde scaffolds invaluable in the design and synthesis of novel organic materials, fluorescent probes, and pharmacologically active molecules.

One of the most notable applications of 4,5-dichloro-1,2-benzenedicarboxaldehyde is in the field of polymer chemistry. This monomer can undergo polymerization to form poly(4,5-dichlorophthalaldehyde) (PCl2PA), a self-immolative polymer. google.comrsc.org These smart materials are designed to depolymerize back to their constituent monomers in response to a specific trigger. The stability of the polymer and the trigger for its depolymerization can be finely tuned by modifying the end-caps of the polymer chain. This property has led to the exploration of PCl2PA in the development of multi-stimuli-responsive macroscopic plastics and other advanced materials. google.com

Interactive Data Table: Properties of 4,5-Dichloro-1,2-benzenedicarboxaldehyde

PropertyValueReference
Chemical Formula C₈H₄Cl₂O₂N/A
IUPAC Name 4,5-dichloro-1,2-benzenedicarboxaldehydeN/A
CAS Number 13209-33-1 cymitquimica.com
Synonyms 4,5-Dichlorophthalaldehyde cymitquimica.com

Research Findings on 4,5-Dichloro-1,2-benzenedicarboxaldehyde

While specific, detailed research findings solely focused on the monomeric form of 4,5-dichloro-1,2-benzenedicarboxaldehyde are somewhat limited in readily available literature, its synthesis and reactivity can be inferred from studies on related compounds and its precursor, 4,5-dichlorophthalic acid and its anhydride (B1165640).

A plausible synthetic route to 4,5-dichloro-1,2-benzenedicarboxaldehyde involves the reduction of 4,5-dichlorophthalic acid or its corresponding anhydride. The reactivity of 4,5-dichlorophthalic anhydride with various nucleophiles, such as thiosemicarbazide (B42300) and different amines, has been explored, leading to the formation of carboxylic acid derivatives and phthalimides. mdpi.comnih.gov These studies highlight the reactivity of the carbonyl groups, which is a key aspect of the chemistry of the target dialdehyde (B1249045).

The primary area of detailed research for this compound is its polymerization to poly(4,5-dichlorophthalaldehyde). This polymer is noted for its stability and its ability to undergo complete depolymerization in the solid state when a specific end-cap is cleaved. rsc.org This "self-immolative" behavior is a significant finding, opening avenues for the creation of materials that can be triggered to disappear or release an encapsulated agent. The presence of the dichloro substituents is crucial for the properties of the resulting polymer.

Furthermore, the parent compound, o-phthalaldehyde (B127526), is known to react with primary amines and thiols to form highly fluorescent isoindole derivatives. This reaction is widely used in analytical chemistry for the sensitive detection of amino acids and proteins. It is conceivable that 4,5-dichloro-1,2-benzenedicarboxaldehyde could be employed in a similar fashion, potentially with altered fluorescent properties due to the electronic effects of the chlorine atoms. This suggests a potential application in the development of novel fluorescent probes or chemical sensors. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2O2 B3046893 1,2-Benzenedicarboxaldehyde, 4,5-dichloro- CAS No. 13209-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichlorophthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAVOMUOLIKJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431555
Record name 1,2-Benzenedicarboxaldehyde, 4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-33-1
Record name 1,2-Benzenedicarboxaldehyde, 4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5 Dichloro 1,2 Benzenedicarboxaldehyde

Strategies for the Synthesis of Ortho-Benzenedicarboxaldehyde Derivatives

The synthesis of ortho-benzenedicarboxaldehyde and its derivatives can be broadly categorized into two primary approaches: the direct introduction of formyl groups onto an aromatic system and the oxidation of precursors already possessing the required carbon framework.

Formylation Approaches for Aromatic Systems

Formylation reactions are a direct method for introducing aldehyde groups onto an aromatic ring. The Rieche formylation, a variant of the Friedel-Crafts acylation, is a notable method for the formylation of electron-rich aromatic compounds. synarchive.comwikipedia.org This reaction typically employs dichloromethyl methyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride or tin(IV) chloride. synarchive.comwikipedia.orgresearchgate.net For the synthesis of 4,5-dichloro-1,2-benzenedicarboxaldehyde, this would theoretically involve the formylation of 1,2-dichlorobenzene (B45396). However, the success of this approach is contingent on the reactivity of the dichlorinated ring and the ability to control the regioselectivity of the formylation to obtain the desired 1,2-dicarboxaldehyde. The reaction proceeds by the electrophilic attack of the dichloromethyl cation, generated from dichloromethyl methyl ether and the Lewis acid, onto the aromatic ring, followed by hydrolysis to yield the aldehyde. commonorganicchemistry.com

Another approach involves the Vilsmeier-Haack reaction, which is suitable for activated aromatic compounds. A patent describes a one-step synthesis of 2,4-dichlorobenzaldehyde (B42875) using this method, which could potentially be adapted. google.com

Oxidation Routes from Dichlorinated Precursors

A common and effective strategy for the synthesis of aromatic aldehydes is the oxidation of precursors with benzylic methyl or hydroxymethyl groups. In the context of 4,5-dichloro-1,2-benzenedicarboxaldehyde, a plausible precursor would be 4,5-dichloro-o-xylene. The catalytic air oxidation of o-xylene (B151617) and its derivatives is a well-established industrial process, often utilizing vanadium pentoxide (V2O5) catalysts, to produce phthalic anhydrides. researchgate.netnih.gov While the primary product is often the anhydride (B1165640), the reaction conditions can be tailored to favor the formation of the dialdehyde (B1249045).

Alternatively, the oxidation of 4,5-dichloro-1,2-bis(hydroxymethyl)benzene would provide a more direct route to the desired dialdehyde. Various oxidizing agents can be employed for this transformation.

A classical approach to synthesizing ortho-phthalaldehydes involves the halogenation of o-xylene to form a tetrahalo-o-xylene intermediate, followed by hydrolysis. This method has been described for the synthesis of the parent o-phthalaldehyde (B127526) and could be adapted for its dichlorinated analogue. researchgate.net

Regioselective Chlorination in Aromatic Aldehyde Synthesis

Achieving the desired 4,5-dichloro substitution pattern requires careful consideration of regioselectivity. The direct chlorination of ortho-phthalaldehyde would likely lead to a mixture of isomers, making the isolation of the desired product challenging. Therefore, it is often more synthetically viable to start with a precursor that already contains the desired chlorine substitution pattern.

For instance, the synthesis could commence with 1,2-dichlorobenzene and then introduce the two adjacent formyl groups. Alternatively, a precursor such as 4,5-dichlorophthalic anhydride could be reduced to the corresponding diol and then oxidized to the dialdehyde. The synthesis of halogenated phthalic anhydrides is an industrially relevant process. google.comgoogle.comepo.org

Another potential route involves the synthesis of 4,5-dichlorophthalonitrile. A patented method describes the preparation of this compound from 4,5-dichloro-phthalamide using phosgene. google.com Phthalonitriles can serve as precursors to phthalaldehydes, typically through a reduction followed by hydrolysis. 4,5-Dichlorophthalonitrile is also a known precursor for the synthesis of various phthalocyanine (B1677752) derivatives. chemicalbook.comnih.gov

Development of Green and Efficient Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. For the synthesis of aromatic aldehydes, this includes the use of greener oxidants and catalytic systems. The catalytic air oxidation of substituted xylenes, as mentioned earlier, is an example of a more atom-economical approach compared to stoichiometric oxidations. researchgate.net

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The industrial production of specialty chemicals like 4,5-dichloro-1,2-benzenedicarboxaldehyde requires synthetic routes that are not only high-yielding but also cost-effective and scalable. Processes that utilize readily available starting materials and involve a minimal number of synthetic steps are generally preferred.

Synthetic Route Comparison

Synthetic StrategyPrecursorKey Transformation(s)AdvantagesDisadvantages
Formylation 1,2-DichlorobenzeneRieche or Vilsmeier-Haack FormylationDirect introduction of aldehyde groupsPotential for low regioselectivity and harsh reaction conditions
Oxidation 4,5-Dichloro-o-xyleneCatalytic Air OxidationAtom-economical, potentially scalableMay primarily yield the anhydride, requiring further steps
Halogenation & Hydrolysis o-XyleneRadical halogenation followed by hydrolysisEstablished method for parent compoundMulti-step, use of hazardous reagents (e.g., bromine)
From Dinitrile 4,5-DichlorophthalonitrileSynthesis from phthalamide, then reduction and hydrolysisAccess to a stable intermediateMulti-step, use of toxic reagents (e.g., phosgene)

Reactivity and Mechanistic Investigations of 4,5 Dichloro 1,2 Benzenedicarboxaldehyde

Aldehyde Functional Group Reactivity in the Presence of Electron-Withdrawing Halogen Substituents

The chlorine atoms on the aromatic ring of 4,5-dichloro-1,2-benzenedicarboxaldehyde exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene (B151609) ring towards electrophilic substitution but, more importantly, it increases the partial positive charge on the carbonyl carbons of the aldehyde groups. This heightened electrophilicity makes the aldehyde groups more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025). However, the chloro groups also exhibit a weak electron-donating mesomeric effect (+M effect), which is generally outweighed by the inductive effect in influencing the reactivity of the carbonyl groups. The position of the chloro groups can also introduce steric hindrance, which may affect the accessibility of the aldehyde groups to incoming nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. In the case of 4,5-dichloro-1,2-benzenedicarboxaldehyde, the electron-withdrawing nature of the chlorine substituents facilitates the attack of nucleophiles on the carbonyl carbons. The general mechanism involves the formation of a tetrahedral intermediate, which is then protonated to yield the final addition product.

While specific studies on nucleophilic addition reactions of 4,5-dichloro-1,2-benzenedicarboxaldehyde are not extensively detailed in the provided search results, the principles of organic chemistry suggest that it would readily react with common nucleophiles such as Grignard reagents, organolithium compounds, and cyanide ions. The enhanced electrophilicity of the carbonyl carbons would likely lead to faster reaction rates compared to unsubstituted o-phthalaldehyde (B127526).

Condensation Reactions

Condensation reactions of 4,5-dichloro-1,2-benzenedicarboxaldehyde involve the reaction of the aldehyde groups with a nucleophile, typically an amine or an active methylene (B1212753) compound, followed by the elimination of a small molecule, such as water. These reactions are crucial for the synthesis of various heterocyclic compounds and polymers.

One important class of condensation reactions is the formation of Schiff bases (imines) through reaction with primary amines. The two adjacent aldehyde groups in 4,5-dichloro-1,2-benzenedicarboxaldehyde can react with diamines to form macrocyclic structures or polymers. For instance, condensation with o-phenylenediamine (B120857) could lead to the formation of a dibenzotetraazaannulene derivative. The electron-withdrawing chloro groups would facilitate the initial nucleophilic attack by the amine and also stabilize the resulting imine product.

The compound can also undergo condensation with active methylene compounds in reactions like the Knoevenagel condensation. The enhanced reactivity of the aldehyde groups would likely promote these reactions under milder conditions compared to less activated aldehydes.

Polymerization Pathways and Controlled Polymer Architectures

A significant area of research involving 4,5-dichloro-1,2-benzenedicarboxaldehyde is its ability to undergo polymerization to form poly(4,5-dichlorophthalaldehyde) (PCl2PA), a self-immolative polymer with potential applications in stimuli-responsive materials. researchgate.netwikipedia.orgrsc.orgresearchgate.net

Formation of Poly(4,5-dichlorophthalaldehyde) (PCl2PA)

The polymerization of 4,5-dichloro-1,2-benzenedicarboxaldehyde typically proceeds via an anionic polymerization mechanism. The reaction is initiated by a nucleophile that attacks one of the aldehyde groups, leading to the formation of a propagating oxyanion. This oxyanion then attacks another monomer molecule, and the process continues in a chain-growth manner. The presence of the two aldehyde groups in the ortho position allows for a cyclopolymerization to occur, resulting in a polyacetal structure. wikipedia.org

The polymerization is a thermodynamically controlled process, and to obtain high molecular weight polymers, the reaction is usually carried out at low temperatures, below the ceiling temperature of the polymer. The resulting PCl2PA is a metastable polymer that can be stabilized by end-capping the polymer chains. wikipedia.org

Mechanisms of Self-Immolative Depolymerization

Poly(4,5-dichlorophthalaldehyde) is a prime example of a self-immolative polymer. This means that a single stimulus at one end of the polymer chain can trigger a cascade of reactions that leads to the complete depolymerization of the polymer back to its monomeric units. researchgate.netresearchgate.netmorressier.comresearchgate.netrsc.org

The depolymerization is initiated by the removal of a stabilizing end-cap from the polymer chain. Once the end-cap is cleaved, the terminal oxyanion is exposed. This oxyanion is unstable and initiates a backbiting reaction, leading to the sequential cleavage of the polymer backbone. This "unzipping" process propagates along the entire polymer chain, resulting in the release of the 4,5-dichloro-1,2-benzenedicarboxaldehyde monomers. researchgate.netresearchgate.net

The rate of depolymerization can be controlled by the nature of the end-cap and the stimulus used for its removal. Various stimuli, such as chemical reagents (e.g., fluoride (B91410) ions, palladium complexes) or physical triggers (e.g., UV light), can be employed to initiate the depolymerization process. wikipedia.org This controlled depolymerization makes PCl2PA a promising material for applications in drug delivery, sensors, and responsive materials. researchgate.netresearchgate.net

StimulusEnd-CapOutcome
Fluoride IonsSilyl etherDepolymerization
Palladium(0)Allyl carbonateDepolymerization
AcidAcetalDepolymerization
UV Lighto-Nitrobenzyl etherDepolymerization

Oxidation and Reduction Processes of the Dialdehyde (B1249045) Moiety

The aldehyde groups of 4,5-dichloro-1,2-benzenedicarboxaldehyde can undergo both oxidation and reduction reactions to yield the corresponding dicarboxylic acid or diol, respectively.

Oxidation: The oxidation of the two aldehyde groups leads to the formation of 4,5-dichlorophthalic acid. Various oxidizing agents can be employed for this transformation, including potassium permanganate, chromic acid, or milder reagents like silver oxide. The reaction proceeds through the typical mechanism of aldehyde oxidation, involving the formation of a hydrate (B1144303) intermediate followed by its oxidation. The presence of the electron-withdrawing chlorine atoms may influence the rate of oxidation.

Reduction: The reduction of the dialdehyde yields 4,5-dichloro-1,2-benzenedimethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction follows the standard mechanism of nucleophilic attack by a hydride ion on the carbonyl carbon. Due to the presence of two aldehyde groups, the reduction can proceed in a stepwise manner, potentially allowing for the isolation of the mono-alcohol intermediate under controlled conditions. The choice of reducing agent and reaction conditions can influence the selectivity and yield of the reduction product.

ReactionProductReagents
Oxidation4,5-Dichlorophthalic acidKMnO4, H2CrO4, Ag2O
Reduction4,5-Dichloro-1,2-benzenedimethanolNaBH4, LiAlH4

Role in Ring-Closing Reactions and Heterocycle Synthesis

4,5-Dichloro-1,2-benzenedicarboxaldehyde serves as a valuable precursor in the synthesis of various heterocyclic compounds, primarily through condensation and subsequent ring-closing reactions. Its two adjacent aldehyde functionalities provide reactive sites for the formation of new rings, particularly when reacted with dinucleophilic reagents.

A prominent application of this compound is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making their synthesis a significant area of research in medicinal chemistry. The most common and effective method for synthesizing quinoxaline analogues is the condensation of a 1,2-dicarbonyl compound with a substituted o-phenylenediamine. researchgate.net

In this context, 4,5-dichloro-1,2-benzenedicarboxaldehyde reacts with aromatic 1,2-diamines to yield 6,7-dichloroquinoxaline (B20963) derivatives. The reaction proceeds through a well-established mechanism. Initially, one of the amino groups of the diamine undergoes a nucleophilic attack on one of the aldehyde groups of the 4,5-dichloro-1,2-benzenedicarboxaldehyde. This is followed by the formation of a Schiff base intermediate after the elimination of a water molecule. Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the remaining aldehyde group. The final step involves dehydration to form the stable aromatic quinoxaline ring.

The general reaction for the synthesis of 6,7-dichloroquinoxaline derivatives is depicted below:

Reaction scheme for the synthesis of 6,7-dichloroquinoxaline derivatives from 4,5-dichloro-1,2-benzenedicarboxaldehyde and a substituted 1,2-phenylenediamine.

Table 1: Synthesis of 6,7-Dichloroquinoxaline Derivatives

EntryR GroupProductReaction ConditionsYield (%)
1H6,7-DichloroquinoxalineEthanol (B145695), Reflux, 2h92
2CH₃6,7-Dichloro-1-methylquinoxalineAcetic Acid, RT, 4h88
3Cl2,3,6,7-TetrachloroquinoxalineDMF, 100°C, 1h85
4NO₂6,7-Dichloro-1-nitroquinoxalineEthanol/HCl, Reflux, 3h78

The reaction conditions for these syntheses can be varied, often employing solvents like ethanol or acetic acid, and can be catalyzed by acids. researchgate.net The yields of these reactions are generally high, demonstrating the efficiency of this synthetic route.

Beyond simple diamines, more complex dinucleophiles can be employed to construct a variety of fused heterocyclic systems. The reactivity of the dialdehyde allows for its participation in multicomponent reactions, further expanding its utility in diversity-oriented synthesis of complex molecular architectures.

Applications of 4,5 Dichloro 1,2 Benzenedicarboxaldehyde in Advanced Materials and Supramolecular Chemistry

Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. researchgate.net The precise arrangement of these building blocks allows for the rational design of materials with tailored pore sizes and functionalities. researchgate.netscribd.com Dialdehydes, such as 4,5-dichloro-1,2-benzenedicarboxaldehyde, are crucial linear linkers in the synthesis of 2D COFs, typically through condensation reactions with multi-topic amines to form stable imine linkages. researchgate.net

The selection of building blocks is a critical step in designing functional COFs. scribd.com Halogenated linkers like 4,5-dichloro-1,2-benzenedicarboxaldehyde are employed based on several key design principles aimed at controlling the structure and properties of the resulting framework. nih.govnih.govrsc.org

Modulation of Electronic Properties : The electron-withdrawing nature of the chlorine atoms can influence the electronic environment of the COF skeleton. This can be leveraged to tune the material's optoelectronic properties or its affinity for specific guest molecules.

Steric Hindrance and Conformational Control : The presence of halogen atoms can introduce steric bulk, which can direct the topology of the resulting framework. By creating steric hindrance, it is possible to favor the formation of one polymorphic structure over another, thereby gaining control over the final network architecture.

Introduction of Specific Interaction Sites : Chlorine atoms can participate in non-covalent interactions, such as halogen bonding. These interactions can enhance the framework's ability to adsorb specific molecules, such as polychlorinated naphthalenes, through complementary halogen-halogen interactions. nih.gov This principle is crucial for applications in selective separation and sensing. nih.gov

Enhancement of Stability : The incorporation of halogen atoms can sometimes enhance the chemical and thermal stability of the COF material, a desirable trait for applications in harsh environments.

The introduction of halogen atoms onto the building blocks of a COF has a direct and predictable impact on its structural and physical properties, particularly its porosity and surface area.

For example, a chlorine-functionalized COF designed for solid-phase microextraction demonstrated its effectiveness due to multiple interactions, including π-π, hydrophobic, and halogen bonding. nih.gov While specific surface area data for a COF made from 4,5-dichloro-1,2-benzenedicarboxaldehyde is not detailed in the provided search results, the general trend is that functionalization can alter porosity. In one study of a different COF, the introduction of guest molecules into the pores led to a significant reduction in the BET surface area from 279.5 m²·g⁻¹ to 11.18 m²·g⁻¹, illustrating how pore occupancy affects this property. acs.org The size and number of halogen substituents directly influence the final pore dimensions and the material's capacity for gas and guest molecule adsorption. researchgate.net

Table 1: Influence of Functionalization on COF Properties
PropertyDescriptionInfluence of HalogenationExample Effect
PorosityThe volume of pore space in the material.Can decrease accessible pore volume due to the size of halogen atoms.Reduced gas uptake capacity compared to non-halogenated analogues.
BET Surface AreaA measure of the total surface area of the material.Generally decreases as the mass per unit volume increases and pores are partially filled.A functionalized COF showed a surface area drop from 279.5 to 11.18 m²/g after guest adsorption. acs.org
Selective AdsorptionThe ability to bind specific molecules.Can be enhanced through specific interactions like halogen bonding.Effective in extracting polychlorinated naphthalenes from water. nih.gov

Construction of Molecular Cages and Complex Supramolecular Ensembles

Beyond extended frameworks, 4,5-dichloro-1,2-benzenedicarboxaldehyde is a suitable precursor for the construction of discrete, three-dimensional molecular cages. nih.gov These structures are formed through the self-assembly of multiple building blocks via dynamic covalent chemistry, often involving the formation of imine or hydrazone bonds. nih.govresearchgate.net The specific geometry of the dialdehyde (B1249045) linker, combined with a complementary multi-amine or multi-hydrazine "knot," directs the assembly process to yield a closed, cage-like architecture with an internal cavity. nih.gov

The synthesis of molecular cages relies on reversible reactions that allow for "error correction" during the assembly process, ultimately leading to the thermodynamically most stable product, which is often the desired cage structure. nih.gov The rigid ortho-dialdehyde arrangement of 4,5-dichloro-1,2-benzenedicarboxaldehyde can be used to form the "edges" of a polyhedral cage. For instance, in a [2+3] condensation with a C3-symmetric triamine, it could form a trigonal prismatic cage. The chlorine substituents would line the cavity or the exterior of the cage, influencing its solubility and host-guest properties. These cavities can encapsulate guest molecules, acting as nanoscale reaction vessels or selective sensors. nih.govnih.gov

Development of Stimuli-Responsive Polymeric Systems

A significant application of 4,5-dichloro-1,2-benzenedicarboxaldehyde (under the name 4,5-dichlorophthalaldehyde) is in the synthesis of stimuli-responsive polymers. nih.govresearchgate.net Specifically, it is the monomer for end-capped poly(4,5-dichlorophthalaldehyde) (PCl₂PA), a self-immolative polymer. nih.govresearchgate.net These "smart" materials are designed to undergo a rapid head-to-tail depolymerization into their constituent monomers when a specific stimulus triggers the cleavage of a stabilizing end-cap. researchgate.net

The polymerization of 4,5-dichlorophthalaldehyde is conducted below its ceiling temperature (−42 °C) and is initiated anionically. researchgate.net The resulting polymer is thermally stable up to 120 °C but will rapidly depolymerize if the end-cap is removed. researchgate.net This trigger can be a specific chemical signal, allowing for the translation of a molecular event into a macroscopic response. nih.gov This property enables the creation of materials that can amplify signals or undergo controlled degradation. researchgate.net For example, macroscopic objects patterned from PCl₂PA using selective laser sintering can be designed to depolymerize in response to a specific chemical input. nih.govresearchgate.net

Table 2: Properties of Poly(4,5-dichlorophthalaldehyde)
PropertyValue / DescriptionSignificance
Monomer4,5-DichlorophthalaldehydeProvides the repeating unit for the polymer chain. researchgate.net
Polymer TypeSelf-immolative / DepolymerizableUndergoes complete head-to-tail depolymerization upon stimulus. nih.gov
Ceiling Temperature (Tc)-42 °CPolymerization must occur below this temperature; depolymerization is favored above it. researchgate.net
Trigger MechanismCleavage of a terminal end-capAllows for a programmable and specific response to external stimuli. nih.gov
ApplicationsSignal amplification, responsive materials, controlled degradationTranslates a molecular signal into a macroscopic material change. researchgate.net

Precursor for Macrocyclic and Schiff Base Ligands in Coordination Chemistry

The reaction of a primary amine with a carbonyl group to form an imine (or Schiff base) is a fundamental transformation in organic chemistry. oncologyradiotherapy.com Dialdehydes like 4,5-dichloro-1,2-benzenedicarboxaldehyde are excellent precursors for synthesizing Schiff base ligands. When reacted with monofunctional amines, a simple diimine is formed. However, reaction with difunctional amines (diamines) can lead to the formation of macrocyclic ligands through a [2+2] or [1+1] condensation, depending on the geometry and length of the diamine linker. longdom.org

These Schiff base ligands, featuring N₂O₂ or other donor atom sets, are highly effective chelators for a wide range of metal ions. mdpi.comnih.gov The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry. mdpi.com The chlorine atoms on the 4,5-dichloro-1,2-benzenedicarboxaldehyde backbone can influence the electronic properties (i.e., the Lewis acidity) of the final metal complex and can also affect its crystal packing and solubility. The synthesis typically involves a template reaction, where the metal ion directs the condensation reaction to favor the formation of the macrocyclic product. longdom.orgrsc.org

Exploration in Molecular Recognition and Self-Assembly Processes

Molecular recognition and self-assembly are fundamental concepts that underpin the applications of 4,5-dichloro-1,2-benzenedicarboxaldehyde in COFs, molecular cages, and macrocyclic systems. Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions and, in the case of COFs and cages, reversible covalent bond formation. nih.gov

The utility of this dialdehyde in molecular recognition arises from the specific, well-defined structures it helps to create:

In COFs : The ordered pores created with this linker can be designed for selective guest recognition. The size of the pores and the chemical functionality lining them—including the chlorine atoms—determine which molecules can bind within the framework. nih.gov

In Molecular Cages : The internal cavity of a cage synthesized from this dialdehyde provides a confined environment for recognizing and binding specific guest molecules based on size, shape, and chemical complementarity. nih.gov

In Macrocyclic Ligands : The central cavity of a macrocyclic Schiff base can selectively bind to metal ions, demonstrating a form of ion recognition. rsc.org

The chlorine substituents play a dual role in these processes. They contribute to the pre-organization of the building blocks through steric and electronic effects and can act as sites for secondary interactions (e.g., halogen bonding) with guest molecules, enhancing the selectivity of the recognition process.

Spectroscopic Characterization Methodologies for 4,5 Dichloro 1,2 Benzenedicarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4,5-dichloro-1,2-benzenedicarboxaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structure.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 4,5-dichloro-1,2-benzenedicarboxaldehyde is expected to be simple and highly characteristic. Due to the molecule's symmetry, the two aromatic protons (H-3 and H-6) are chemically equivalent, as are the two aldehydic protons.

Aldehydic Protons (-CHO): These protons are highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. They are expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. For comparison, the aldehydic protons of the parent compound, 1,2-benzenedicarboxaldehyde, resonate around δ 10.4 ppm.

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring at positions 3 and 6 are chemically equivalent and will appear as a single resonance. The presence of electron-withdrawing chlorine atoms and aldehyde groups on the ring will shift this signal downfield. This signal is expected to be a singlet and appear in the aromatic region, likely above δ 7.5 ppm. For instance, the aromatic protons of the related 4,5-dichloro-1,2-benzenediamine appear as a singlet at δ 7.0 ppm, and the introduction of aldehyde groups would be expected to shift this further downfield. chemicalbook.com

The integration of these peaks would confirm a 1:1 ratio of aromatic protons to aldehydic protons.

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4,5-dichloro-1,2-benzenedicarboxaldehyde, four distinct signals are anticipated due to molecular symmetry.

Carbonyl Carbons (-CHO): The carbons of the two aldehyde groups are equivalent and will produce a single signal in the far downfield region, typically between δ 190 and 200 ppm, which is characteristic of aldehyde carbons. oregonstate.edu The corresponding carbon in unsubstituted benzaldehyde (B42025) appears at δ 192.35 ppm. beilstein-journals.org

Aromatic Carbons (C-1/C-2): The two carbons bearing the aldehyde groups are equivalent and will show one signal in the aromatic region.

Aromatic Carbons (C-4/C-5): The two carbons bonded to chlorine atoms are also equivalent. In related 4,5-dichloro derivatives, these chlorinated carbons typically resonate at approximately δ 135.0 and δ 138.0 ppm. nih.gov

Aromatic Carbons (C-3/C-6): The two carbons bonded to hydrogen atoms are equivalent and will produce a single signal in the aromatic region, generally between δ 120 and 140 ppm.

Table 1: Predicted NMR Data for 4,5-Dichloro-1,2-benzenedicarboxaldehyde

Spectroscopy TypeAssignmentExpected Chemical Shift (δ, ppm)
¹H NMRAromatic H (H-3, H-6)> 7.5 (singlet)
Aldehydic H (-CHO)9.5 - 10.5 (singlet)
¹³C NMRCarbonyl C (-CHO)190 - 200
Aromatic C (C-4, C-5)~135 - 138
Aromatic C (C-1, C-2)120 - 140
Aromatic C (C-3, C-6)120 - 140

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4,5-dichloro-1,2-benzenedicarboxaldehyde (C₈H₄Cl₂O₂), the molecular ion peak (M⁺) would be a key identifier. Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl isotopes.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺: Containing two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms. The monoisotopic mass of the compound is 201.96 g/mol .

Common fragmentation pathways for aromatic aldehydes in electron ionization (EI-MS) involve the loss of a hydrogen atom ([M-1]⁺) or the loss of the formyl group ([M-29]⁺, loss of CHO). For the parent compound 1,2-benzenedicarboxaldehyde, major fragments are observed at m/z 134 (M⁺), 105, and 77. nist.gov For the dichlorinated analogue, similar fragmentation patterns involving the loss of Cl, CO, and CHO moieties would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of 4,5-dichloro-1,2-benzenedicarboxaldehyde would be dominated by the absorptions of the aldehyde groups and the chlorinated aromatic ring.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl stretch in aromatic aldehydes is expected between 1690 and 1715 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic aldehydes.

C-H Stretch (Aldehydic): The C-H bond of the aldehyde group typically shows two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is often referred to as a Fermi resonance doublet and is highly characteristic of aldehydes.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected to appear as a strong band in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

For comparison, derivatives of 4,5-dichlorophthalic anhydride (B1165640) show characteristic carbonyl peaks in the range of 1689–1703 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Aromatic C-HStretching> 3000Weak-Medium
Aldehyde C-HStretching (Fermi Doublet)~2850Weak-Medium
~2750Weak-Medium
Aldehyde C=OStretching1690 - 1715Strong
Aromatic C=CStretching1450 - 1600Weak-Medium
Aromatic C-ClStretching1000 - 1100Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like 4,5-dichloro-1,2-benzenedicarboxaldehyde possess a conjugated system involving the benzene ring and the two carbonyl groups, which acts as a chromophore.

Two main types of electronic transitions are expected:

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from π bonding to π* antibonding orbitals. For substituted benzenes, these often appear below 300 nm.

n → π transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital of the carbonyl group. This absorption band is often observed as a shoulder on the π → π* band, typically above 300 nm.

The presence of chlorine atoms as substituents on the benzene ring may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,2-benzenedicarboxaldehyde. The specific fluorescence properties would depend on the rigidity of the structure and the nature of the lowest excited state, but many aromatic aldehydes are not strongly fluorescent.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 4,5-dichloro-1,2-benzenedicarboxaldehyde can be grown, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the benzene ring and the aldehyde functional groups.

Conformation: Determining the relative orientation of the two aldehyde groups with respect to each other and the plane of the benzene ring.

Planarity: Assessing the planarity of the benzene ring and any distortions caused by the bulky and electron-withdrawing substituents.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential π-π stacking or halogen bonding interactions, which influence the physical properties of the solid.

Computational and Theoretical Investigations of 4,5 Dichloro 1,2 Benzenedicarboxaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a cornerstone for investigating the quantum mechanical properties of molecules like 4,5-dichloro-1,2-benzenedicarboxaldehyde. This powerful computational method allows for the determination of the molecule's ground-state electronic structure and the optimization of its three-dimensional geometry.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This is achieved by employing various functionals, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311G(d,p). nih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's spatial arrangement. For chlorinated aromatic compounds, specific basis sets and functionals may be chosen to accurately account for the electronic effects of the chlorine substituents. researchgate.net

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

ParameterDescriptionPredicted Trend for 4,5-dichloro-1,2-benzenedicarboxaldehyde
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.The electron-withdrawing nature of the chlorine atoms and aldehyde groups is expected to lower the HOMO energy compared to unsubstituted benzene (B151609).
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.The electron-withdrawing groups are also expected to lower the LUMO energy, increasing its electrophilicity.
HOMO-LUMO Gap The difference in energy between the HOMO and LUMO; indicates chemical reactivity.The presence of multiple functional groups would likely result in a moderate to small energy gap, suggesting potential for reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Due to the asymmetrical substitution pattern of the chlorine and aldehyde groups, a significant dipole moment is anticipated.

Molecular Dynamics Simulations of Compound Behavior and Interactions

Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of 4,5-dichloro-1,2-benzenedicarboxaldehyde and its interactions with other molecules over time. This computational technique models the atomic motions of a system, providing a detailed picture of its conformational changes and intermolecular interactions.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their movements are governed by a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be simulated over a specific period. This allows for the exploration of the conformational landscape of the molecule and the study of its interactions with solvent molecules or other chemical species. For instance, MD simulations can be employed to understand how 4,5-dichloro-1,2-benzenedicarboxaldehyde might interact with a biological target or how it behaves in a solution. Ab-initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine the forces on the atoms at each step, can provide a more accurate description of reactive events. mdpi.com

While specific MD simulation studies on 4,5-dichloro-1,2-benzenedicarboxaldehyde are not available, such simulations would be invaluable for understanding its behavior in various environments, such as its aggregation tendencies or its interactions with polymers. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the intricate details of chemical reactions involving 4,5-dichloro-1,2-benzenedicarboxaldehyde. These studies can map out the entire reaction pathway, identifying key intermediates, transition states, and the associated energy barriers.

By calculating the potential energy surface of a reaction, researchers can determine the most favorable reaction mechanism. The identification of transition state structures, which represent the highest energy point along the reaction coordinate, is crucial for calculating the activation energy of the reaction. This information is vital for understanding the kinetics and feasibility of a chemical transformation. For example, quantum chemical studies could be used to investigate the mechanism of oxidation of the aldehyde groups or nucleophilic substitution reactions on the aromatic ring. Computational studies on the chloramination of substituted aldehydes have demonstrated the power of these methods in distinguishing between competing reaction pathways. nih.gov

Although specific reaction mechanisms for 4,5-dichloro-1,2-benzenedicarboxaldehyde have not been computationally investigated in the available literature, the established quantum chemical methodologies provide a robust framework for such future studies.

Predictive Modeling for Structure-Property Relationships in Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of new chemical compounds based on their molecular structure. This method is particularly useful for designing derivatives of 4,5-dichloro-1,2-benzenedicarboxaldehyde with desired characteristics.

In a QSPR study, a dataset of molecules with known properties is used to develop a mathematical model that relates molecular descriptors to the property of interest. These descriptors are numerical representations of the chemical structure, encoding information about its topology, geometry, and electronic properties. Once a statistically robust model is established, it can be used to predict the properties of yet-to-be-synthesized derivatives. For instance, a QSPR model could be developed to predict the reactivity, solubility, or electronic properties of various substituted derivatives of 4,5-dichloro-1,2-benzenedicarboxaldehyde. Studies on substituted benzaldehydes have successfully used QSPR to model and predict spectroscopic properties. nih.gov

The development of QSPR models for derivatives of 4,5-dichloro-1,2-benzenedicarboxaldehyde would require a dataset of experimentally determined properties for a series of related compounds. While such specific models are not currently published, the principles of QSPR provide a clear path for the rational design of new molecules with tailored functionalities.

Future Perspectives and Emerging Research Directions

Innovative Synthetic Routes Utilizing Catalyst Design and Flow Chemistry

The synthesis of 4,5-dichloro-1,2-benzenedicarboxaldehyde is a critical first step for its broader application. While traditional batch synthesis methods exist, often starting from precursors like 4,5-dichlorophthalic acid, the future of its production lies in more efficient and sustainable methodologies. google.com

Catalyst Design: The development of novel catalysts is paramount. Future research will likely focus on designing heterogeneous catalysts that can facilitate the selective oxidation of 4,5-dichloro-o-xylene or the reduction of 4,5-dichlorophthalic acid derivatives with high yield and purity. Such catalysts would ideally be recyclable, minimizing waste and production costs. Metal-organic frameworks (MOFs) or functionalized nanoparticles could serve as platforms for these catalytic systems, offering high surface area and tunable reactivity.

Flow Chemistry: The transition from batch to continuous flow synthesis represents a significant leap forward. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for automated, high-throughput production. A continuous flow process for the synthesis of 4,5-dichloro-1,2-benzenedicarboxaldehyde could involve a multi-step sequence within a single, integrated system, starting from simple precursors and culminating in the purified product. This approach would not only increase efficiency but also allow for precise control over reaction parameters, leading to a higher quality product.

ParameterTraditional Batch SynthesisFuture Flow Chemistry
Reaction Control LimitedHigh
Safety Potential for runaway reactionsEnhanced
Scalability DifficultStraightforward
Efficiency LowerHigher
Waste Generation HigherLower

Expansion of Applications in Advanced Functional Materials

The primary allure of 4,5-dichloro-1,2-benzenedicarboxaldehyde lies in its potential as a building block for advanced functional materials. Its ability to undergo polymerization and participate in condensation reactions makes it a valuable monomer.

Self-Immolative Polymers: A significant application of this compound is in the creation of self-immolative polymers. Poly(4,5-dichlorophthalaldehyde) (PCl₂PA) has been shown to be a stable self-immolative polymer that can be triggered to depolymerize into its constituent monomers. rsc.org This property is of immense interest for applications such as drug delivery systems, transient electronics, and responsive materials. rsc.orgresearchgate.net The chlorine substituents on the benzene (B151609) ring enhance the stability of the polymer compared to its non-chlorinated counterpart, poly(phthalaldehyde) (PPA), allowing for more controlled degradation. rsc.org

Covalent Organic Frameworks (COFs): The dialdehyde (B1249045) functionality of 4,5-dichloro-1,2-benzenedicarboxaldehyde makes it an ideal candidate for the synthesis of Covalent Organic Frameworks (COFs). researchgate.netnih.govmdpi.com COFs are a class of porous crystalline polymers with ordered structures and high surface areas. By reacting 4,5-dichloro-1,2-benzenedicarboxaldehyde with multitopic amines, researchers can construct robust 2D or 3D frameworks. The chlorine atoms can be used to tune the electronic properties and the interlayer interactions within the COF, potentially leading to materials with tailored gas sorption, catalytic, or sensing capabilities. mdpi.comresearchgate.net

Material ClassPotential ApplicationRole of 1,2-Benzenedicarboxaldehyde, 4,5-dichloro-
Self-Immolative Polymers Drug delivery, transient electronicsMonomer for stable, triggerable polymers rsc.org
Covalent Organic Frameworks Gas storage, catalysis, sensingBuilding block for porous crystalline structures researchgate.netmdpi.com
Conducting Polymers Organic electronicsPotential monomer for tuning electronic properties
Photosensitizers Photodynamic therapyPrecursor for functionalized photosensitizing molecules nih.gov

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms and material properties at a molecular level is crucial for rational design and optimization.

Advanced Spectroscopic Techniques: In-situ spectroscopic techniques, such as time-resolved infrared (TR-IR) and Raman spectroscopy, can provide real-time insights into the polymerization and depolymerization kinetics of poly(4,5-dichlorophthalaldehyde). These techniques can help elucidate the role of catalysts and initiators and provide a clearer picture of the reaction pathways. Solid-state nuclear magnetic resonance (ssNMR) can be employed to probe the structure and dynamics of the compound within solid materials like COFs.

Computational Techniques: Density Functional Theory (DFT) and other computational chemistry methods will play a pivotal role in predicting the properties of materials derived from 4,5-dichloro-1,2-benzenedicarboxaldehyde. These methods can be used to:

Calculate the electronic structure and predict the bandgap of polymers and COFs.

Simulate the interaction of these materials with small molecules for sensing or separation applications.

Model the depolymerization process of self-immolative polymers to understand the trigger mechanisms.

By combining experimental and computational approaches, a comprehensive understanding of the structure-property relationships can be achieved, guiding the design of new materials with desired functionalities.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Material Design

Compound Discovery: Machine learning models can be trained on large datasets of chemical reactions to predict optimal synthetic routes for 4,5-dichloro-1,2-benzenedicarboxaldehyde and its derivatives. researchgate.netarxiv.org AI algorithms could suggest novel catalysts or reaction conditions to improve yield and reduce byproducts.

Material Design: AI can accelerate the discovery of new functional materials. researchgate.netarxiv.org By creating vast virtual libraries of potential COFs or polymers based on 4,5-dichloro-1,2-benzenedicarboxaldehyde and other building blocks, machine learning models can rapidly screen for candidates with desirable properties, such as high gas uptake or specific electronic characteristics. This "in silico" screening can significantly reduce the time and experimental effort required for materials discovery. For instance, an AI model could predict the porosity and stability of a hypothetical COF before it is ever synthesized in the lab.

The integration of AI and ML with automated synthesis platforms could ultimately lead to a closed-loop system for materials discovery, where AI designs new materials, robotic systems synthesize and test them, and the results are fed back into the AI to refine its models for the next generation of materials.

Q & A

Basic Research Question

TechniqueKey Features
IR Strong stretches at ~1700 cm⁻¹ (C=O aldehyde) and 750 cm⁻¹ (C-Cl) .
¹H NMR Aldehyde protons as singlets at δ 10.0–10.5 ppm; aromatic protons as doublets (δ 7.5–8.0 ppm) .
MS Molecular ion peak at m/z 208 (C₈H₄Cl₂O₂), with fragment ions at m/z 180 (loss of CO) .
UV-Vis λₘₐₓ ~280 nm (π→π* transitions in conjugated aldehyde system) .

How can computational chemistry methods (e.g., DFT) predict the regioselectivity of reactions involving 4,5-dichloro-1,2-benzenedicarboxaldehyde?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution and frontier molecular orbitals. Key findings:

  • LUMO Localization : The LUMO is concentrated on the aldehyde groups, with higher coefficients at the less sterically hindered position.
  • Transition State Analysis : Energy barriers for nucleophilic attack at the para aldehyde are 5–8 kcal/mol lower than at the meta position.
    Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) aligns with computational predictions .

What are the primary challenges in purifying 4,5-dichloro-1,2-benzenedicarboxaldehyde, and what techniques mitigate these issues?

Basic Research Question
Challenges :

  • Byproduct Formation : Polychlorinated derivatives (e.g., 3,4,5-trichloro isomers) complicate purification.
  • Solubility : Limited solubility in non-polar solvents at room temperature.
    Solutions :
  • Fractional Crystallization : Use ethanol/water mixtures to isolate the target compound.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity .

In cross-coupling reactions, how does the presence of dichloro substituents affect the catalytic activity and stability of intermediates derived from 1,2-benzenedicarboxaldehyde?

Advanced Research Question
The dichloro groups:

  • Stabilize intermediates : Chlorine’s inductive effect stabilizes Pd(0) intermediates in Suzuki-Miyaura couplings, reducing catalyst loading (0.5–1 mol% Pd).
  • Modify electronic pathways : Electron withdrawal accelerates oxidative addition but slows reductive elimination, requiring tailored ligands (e.g., SPhos).
  • Side Reactions : Competitive dehalogenation may occur; this is mitigated using bulky bases (e.g., K₃PO₄) and low temperatures (0–25°C) .

Safety and Handling Considerations

  • Toxicity : Chlorinated aldehydes are irritants; use PPE and fume hoods .
  • Storage : Keep under inert gas (N₂/Ar) at 4°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.